Ethyl 3-(4-nitrothiophen-2-YL)propanoate
Description
Ethyl 3-(4-nitrothiophen-2-yl)propanoate is an organic compound characterized by a propanoate ester backbone substituted with a 4-nitrothiophen-2-yl group.
Properties
IUPAC Name |
ethyl 3-(4-nitrothiophen-2-yl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-2-14-9(11)4-3-8-5-7(6-15-8)10(12)13/h5-6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCLCXWYOOHBLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC(=CS1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001239705 | |
| Record name | 2-Thiophenepropanoic acid, 4-nitro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001239705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1881293-98-6 | |
| Record name | 2-Thiophenepropanoic acid, 4-nitro-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1881293-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Thiophenepropanoic acid, 4-nitro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001239705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-nitrothiophen-2-yl)propanoate typically involves the reaction of 4-nitrothiophene-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction proceeds via esterification, where the carboxylic acid group reacts with ethanol to form the ester linkage .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-nitrothiophen-2-yl)propanoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and ethanol in the presence of an acid or base.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Electrophilic reagents such as halogens or nitrating agents.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: Ethyl 3-(4-aminothiophen-2-yl)propanoate.
Substitution: Various substituted thiophene derivatives.
Hydrolysis: 4-nitrothiophene-2-carboxylic acid and ethanol.
Scientific Research Applications
Ethyl 3-(4-nitrothiophen-2-yl)propanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s derivatives are investigated for their potential pharmacological activities, including antimicrobial and anticancer properties.
Material Science: Thiophene derivatives are used in the development of organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of ethyl 3-(4-nitrothiophen-2-yl)propanoate and its derivatives involves interactions with various molecular targets. For instance, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to potential antimicrobial or anticancer effects. The thiophene ring can also participate in π-π stacking interactions with biological macromolecules, influencing their function .
Comparison with Similar Compounds
Comparison with Structural Analogues
Nitro-Substituted Propanoate Derivatives
Ethyl 3-Cyano-3-(4-Methoxy-2-Nitrophenyl)Propanoate (CAS 89438-67-5)
- Structure: Features a nitro group on a methoxy-substituted phenyl ring and a cyano (-CN) group at the propanoate β-position.
- This compound may serve as a precursor for pharmaceuticals or agrochemicals .
- Contrast : Unlike the target compound’s thiophene ring, this analogue uses a benzene ring, reducing aromatic heterocycle-related conjugation effects.
Ethyl 3-(4-Ethynyl-2-Fluorophenyl)Propanoate (CAS 528588-17-2)
- Structure : Contains a fluorophenyl group and an ethynyl (-C≡CH) substituent.
- Properties : The electron-withdrawing fluorine and linear ethynyl group may enhance stability and π-π stacking in materials science applications.
- Contrast : The absence of a nitro group reduces oxidative reactivity compared to the target compound .
Thiophene- and Heterocycle-Containing Propanoates
Ethyl 3-(Methylthio)Propanoate
- Structure : A methylthio (-SMe) group replaces the nitrothiophene moiety.
- Applications: Identified as a key aroma compound in pineapple pulp and core, contributing fruity notes due to its volatile ester nature .
- Contrast : The methylthio group is electron-donating, reducing electrophilicity compared to the nitrothiophene derivative. This difference significantly alters biological and sensory activity .
Ethyl 3-(2-Furyl)Propanoate
Pharmacologically Active Analogues
Ethyl 2-Amino-3-(4-Chlorophenyl)-3-Hydroxypropanoate Hydrochloride (CAS 1375473-45-2)
- Structure: Contains a chlorophenyl group, hydroxyl, and amino substituents.
- Applications: Potential antibacterial or antifungal agent, as similar compounds in show activity against Gram-positive/-negative bacteria .
- Contrast: The hydroxyl and amino groups introduce hydrogen-bonding capacity, unlike the nitrothiophene’s planar aromatic system .
Ethyl 3-[4-(Hydroxymethyl)-1H-Imidazol-2-YL]Propanoate (Compound 24 in )
Structural and Functional Analysis Table
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